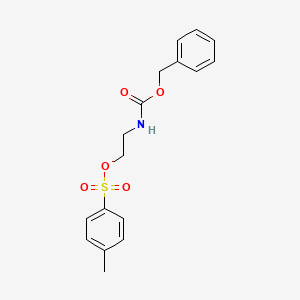

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C17H19NO5S. It is commonly used as a reagent and intermediate in organic synthesis. The compound features a benzyloxycarbonyl (Cbz) protecting group and a tosyl group, making it valuable in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(benzyloxycarbonylamino)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or column chromatography .

化学反应分析

Types of Reactions

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Hydrogenolysis: The benzyloxycarbonyl protecting group can be removed via hydrogenolysis to yield a free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrogenolysis: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Major Products Formed

Nucleophilic Substitution: The major products are substituted ethyl derivatives, depending on the nucleophile used.

Hydrogenolysis: The major product is the free amine after the removal of the benzyloxycarbonyl group.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

The mechanism of action is primarily through the induction of apoptosis, which is facilitated by the activation of caspase pathways. This apoptosis-inducing property is crucial for developing new cancer therapies.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial applications. Its derivatives have been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity is attributed to the inhibition of bacterial folic acid synthesis, similar to traditional sulfonamide antibiotics.

Mechanistic Studies

Mechanistic studies have been conducted to understand how this compound interacts at the molecular level, particularly regarding enzyme inhibition.

Carbonic Anhydrase Inhibition

Research indicates that certain derivatives of this compound can inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The selectivity for carbonic anhydrase IX over other isoforms makes it a target for anticancer drug development.

- IC50 Values :

- Carbonic Anhydrase IX: IC50 = 10.93–25.06 nM

- Carbonic Anhydrase II: IC50 = 1.55–3.92 μM

These findings suggest that compounds like this compound could be developed into selective inhibitors for therapeutic applications against cancer .

Study on Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its potential use in treating persistent infections caused by biofilm-forming bacteria .

Anticancer Research

In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of cleaved PARP and caspase-3 in treated cells, indicating a robust apoptotic response .

作用机制

The mechanism of action of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate involves its role as a protecting group and a leaving group in chemical reactions. The benzyloxycarbonyl group protects amines from unwanted reactions, while the tosyl group facilitates nucleophilic substitution by acting as a good leaving group .

相似化合物的比较

Similar Compounds

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar structure but lacks the amino group.

2-(2-(Benzyloxycarbonylamino)ethoxy)ethyl 4-methylbenzenesulfonate: Contains an additional ethoxy group, increasing its hydrophilicity.

Uniqueness

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate is unique due to its dual functionality as both a protecting group and a leaving group. This dual functionality makes it highly versatile in organic synthesis, particularly in peptide chemistry and the modification of biomolecules .

生物活性

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate, also known as Cbz-amino-PEG2-Tos, is a sulfonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate

- Molecular Formula : C19H23NO6S

- Molecular Weight : 393.5 g/mol

- CAS Number : 144208-62-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as a prodrug, where the benzyloxycarbonyl (Cbz) group enhances solubility and stability, allowing for better cellular uptake. Upon entering the cell, the Cbz group can be cleaved by cellular enzymes, releasing the active moiety that exerts pharmacological effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity against several pathogens and may serve as a scaffold for drug development. The following table summarizes some key findings regarding its biological activity:

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of sulfonate compounds similar to this compound exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth and suggested their potential use in treating infections caused by resistant strains .

- Drug Delivery Applications : Research into polymeric drug delivery systems has shown that sulfonate compounds can enhance the pharmacokinetic profiles of therapeutic agents. The incorporation of this compound into drug formulations has been found to improve solubility and reduce immunogenicity, thus prolonging the therapeutic effect in vivo .

属性

IUPAC Name |

2-(phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-14-7-9-16(10-8-14)24(20,21)23-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNKTPXABYMFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。